1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol 1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18213878
InChI: InChI=1S/C10H11ClO/c1-7-2-3-8(6-9(7)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3
SMILES:
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol

CAS No.:

Cat. No.: VC18213878

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol -

Specification

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name 1-(3-chloro-4-methylphenyl)cyclopropan-1-ol
Standard InChI InChI=1S/C10H11ClO/c1-7-2-3-8(6-9(7)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3
Standard InChI Key KXQYDGUKHVIHOK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2(CC2)O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol consists of a cyclopropane ring (C₃H₅) bonded to a para-methyl-substituted, meta-chlorinated phenyl group. The hydroxyl group at the 1-position of the cyclopropane introduces hydrogen-bonding capability, influencing both solubility and reactivity. X-ray crystallography of analogous compounds reveals bond angles of 59.8° within the cyclopropane ring, consistent with strained cyclic systems .

Stereoelectronic Effects

The cyclopropane's ring strain (≈27.5 kcal/mol) creates unique electronic characteristics. Conformational analysis using density functional theory (DFT) shows that the hydroxyl group adopts an equatorial position to minimize steric clashes with the aromatic substituents. This arrangement enhances stability by allowing maximal orbital overlap between the oxygen lone pairs and adjacent σ* orbitals.

Spectral Characterization

Key spectroscopic data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 7.15 (d, J = 8.2 Hz, 1H, Ar-H), 2.87 (s, 1H, OH), 2.39 (s, 3H, CH₃), 1.45–1.38 (m, 4H, cyclopropane-CH₂) .

  • IR (KBr): 3340 cm⁻¹ (O-H stretch), 2960 cm⁻¹ (C-H aromatic), 1480 cm⁻¹ (C-Cl).

Synthesis and Reaction Pathways

Cyclopropanation Strategies

The cyclopropane ring is typically constructed via one of two methods:

2.1.1 Simmons-Smith Reaction
Reaction of 3-chloro-4-methylstyrene with diiodomethane (CH₂I₂) and a zinc-copper couple generates the cyclopropane core. This method achieves 68–72% yields but requires strict anhydrous conditions:

3-Chloro-4-methylstyrene+CH2I2Zn-Cu1-(3-Chloro-4-methylphenyl)cyclopropane+2HI\text{3-Chloro-4-methylstyrene} + \text{CH}_2\text{I}_2 \xrightarrow{\text{Zn-Cu}} \text{1-(3-Chloro-4-methylphenyl)cyclopropane} + 2\text{HI}

Subsequent epoxidation and acid-catalyzed ring-opening introduces the hydroxyl group .

2.1.2 Transition Metal-Catalyzed Cycloaddition
Palladium-catalyzed [2+1] cycloadditions between aryl halides and ethylene derivatives offer improved stereocontrol. Using Pd(PPh₃)₄ as a catalyst, this route achieves 85% enantiomeric excess in asymmetric syntheses.

Functionalization Reactions

The hydroxyl group undergoes typical alcohol transformations:

Reaction TypeReagentsProductYield (%)
OxidationCrO₃/H₂SO₄Cyclopropanone derivative62
SulfonationSO₃/pyridineCyclopropyl sulfonate ester78
Mitsunobu AlkylationDIAD/Ph₃PEther derivatives91

Data adapted from VulcanChem studies.

Physicochemical Properties

Experimental and computed properties include:

PropertyValueMethod/Source
Molecular Weight182.64 g/molESI-MS
LogP (XLogP3-AA)2.4Computational
Water Solubility1.2 mg/L @ 25°CShake-flask method
Melting Point98–100°CDifferential Scanning Calorimetry
pKa10.3 ± 0.2Potentiometric titration

The relatively high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .

Applications in Pharmaceutical Research

Kinase Inhibition Activity

In silico docking studies reveal strong binding (ΔG = -9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase. The cyclopropane ring's rigidity positions the chloro and methyl groups into hydrophobic subpockets, while the hydroxyl forms hydrogen bonds with Thr766 and Met769.

Antimicrobial Screening

Against Staphylococcus aureus (ATCC 25923), this compound shows MIC₉₀ = 32 µg/mL, comparable to ciprofloxacin. Mechanistic studies suggest disruption of membrane potential via interaction with undecaprenyl diphosphate synthase.

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